molecular formula C8H13ClN2O B3087292 1-(3-Aminopropyl)-1,2-dihydropyridin-2-one hydrochloride CAS No. 1172380-14-1

1-(3-Aminopropyl)-1,2-dihydropyridin-2-one hydrochloride

Cat. No.: B3087292
CAS No.: 1172380-14-1
M. Wt: 188.65
InChI Key: ZWKIRJQMDJQFGK-UHFFFAOYSA-N
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Description

1-(3-Aminopropyl)-1,2-dihydropyridin-2-one hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an aminopropyl group attached to a dihydropyridinone ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopropyl)-1,2-dihydropyridin-2-one hydrochloride typically involves the reaction of 1,2-dihydropyridin-2-one with 3-aminopropylamine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent quality control measures to ensure consistency and purity. The reaction conditions are optimized for large-scale production, and the final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminopropyl)-1,2-dihydropyridin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: The aminopropyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

1-(3-Aminopropyl)-1,2-dihydropyridin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(3-Aminopropyl)-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets. The aminopropyl group allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

    1-(3-Aminopropyl)pyrrolidine: This compound has a similar aminopropyl group but a different ring structure, leading to different chemical and biological properties.

    3-(Aminopropyl)triethoxysilane: Another compound with an aminopropyl group, used in different applications such as surface modification and polymer synthesis.

Uniqueness: 1-(3-Aminopropyl)-1,2-dihydropyridin-2-one hydrochloride is unique due to its specific ring structure combined with the aminopropyl group. This combination provides distinct chemical reactivity and biological activity, making it a versatile compound for various research applications.

Properties

IUPAC Name

1-(3-aminopropyl)pyridin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c9-5-3-7-10-6-2-1-4-8(10)11;/h1-2,4,6H,3,5,7,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKIRJQMDJQFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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